N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Background and Significance of Pyrazole-Carbohydrazide Derivatives
Pyrazole-carbohydrazide hybrids have emerged as a focal point in medicinal chemistry due to their dual functionality: the pyrazole nucleus provides metabolic stability and hydrogen-bonding capacity, while the carbohydrazide moiety enhances metal-chelating properties and bioavailability. These derivatives exhibit a broad spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, salicylaldehyde-pyrazole-carbohydrazide derivatives demonstrate potent inhibition of A549 lung cancer cells by inducing apoptosis, while 3-methoxy-substituted analogs show hypoglycemic activity. The integration of electron-withdrawing groups (e.g., bromo) and electron-donating groups (e.g., methoxy) further modulates reactivity and target selectivity, making these compounds versatile scaffolds for drug development.
Historical Development of Schiff Base Chemistry in Heterocyclic Systems
Schiff bases, first described by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with carbonyl compounds. Their ability to form stable complexes with transition metals has enabled applications in catalysis, material science, and medicine. In heterocyclic systems, Schiff bases enhance pharmacological activity by improving solubility and enabling interactions with biological targets such as enzymes and DNA. For instance, pyrazole-based Schiff bases exhibit notable antioxidant and anti-Alzheimer’s activities, as seen in compounds 5d and 7f , which inhibit acetylcholinesterase (AChE) at levels comparable to donepezil.
Structural Uniqueness of N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-3-(3-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
This compound features three critical structural elements:
- Pyrazole Core : The 1H-pyrazole ring at position 5 provides a planar, aromatic system that facilitates π-π stacking interactions with biological targets.
- Schiff Base Linkage : The E-configuration of the imine bond (-CH=N-) formed between the carbohydrazide and 5-bromo-2-hydroxybenzaldehyde enhances stability and metal-chelation capacity.
- Substituent Effects :
- The 5-bromo-2-hydroxyphenyl group introduces steric bulk and electron-withdrawing effects, potentially improving DNA intercalation and antimicrobial activity.
- The 3-methoxyphenyl substituent at position 3 of the pyrazole ring contributes electron-donating effects, enhancing solubility and interaction with hydrophobic enzyme pockets.
Research Objectives and Scope
This review aims to:
- Correlate the structural features of this compound with reported activities of analogous compounds.
- Hypothesize its potential biological applications based on substituent effects and Schiff base coordination chemistry.
- Identify gaps in current research, particularly regarding synthetic pathways and in vivo efficacy.
Properties
Molecular Formula |
C18H15BrN4O3 |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-26-14-4-2-3-11(8-14)15-9-16(22-21-15)18(25)23-20-10-12-7-13(19)5-6-17(12)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
InChI Key |
KXKNJHRMDCBUCL-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Pyrazole Esters
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes hydrazinolysis with excess hydrazine hydrate (80–100%) in refluxing ethanol. The reaction typically completes within 4–6 hours, yielding the carbohydrazide as a crystalline solid. Key parameters include:
-
Molar ratio : 1:3 (ester to hydrazine hydrate)
-
Solvent : Anhydrous ethanol
-
Temperature : 78–80°C (reflux)
Mechanistic Insight : Nucleophilic acyl substitution occurs at the ester carbonyl, with hydrazine displacing the methoxy group to form the carbohydrazide. The reaction is facilitated by the electron-withdrawing pyrazole ring, which activates the carbonyl toward nucleophilic attack.
Direct Carboxylation of Pyrazole Amines
An alternative route involves treating 5-amino-3-(3-methoxyphenyl)-1H-pyrazole with phosgene or thiophosgene to form the corresponding carbonyl chloride, followed by reaction with hydrazine. This method is less common due to handling difficulties with phosgene but offers higher purity (90–95%).
Condensation with 5-Bromo-2-Hydroxybenzaldehyde
The final step involves Schiff base formation between 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde.
Acid-Catalyzed Condensation
A mixture of the carbohydrazide (1 equiv) and aldehyde (1.1 equiv) in glacial acetic acid is refluxed for 3–5 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is cooled, and the product precipitates as a yellow solid.
Key Spectral Data :
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling techniques to enhance reaction efficiency:
-
Conditions : Carbohydrazide and aldehyde (1:1.05) are ground with KHSO₄ (10 mol%) in a planetary mill (500 rpm, 1 hour).
-
Yield : 85–90%
-
Advantages : Reduced reaction time, elimination of solvent waste.
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazinolysis + Acid Catalysis | Mechanochemical Synthesis |
|---|---|---|
| Reaction Time | 8–11 hours | 1–2 hours |
| Yield | 70–78% | 85–90% |
| Solvent Usage | High (ethanol, acetic acid) | None |
| Purification | Recrystallization | Simple filtration |
| Scalability | Moderate (batch) | High (continuous) |
The mechanochemical method offers superior efficiency and sustainability but requires specialized equipment. Traditional solution-phase synthesis remains preferable for small-scale laboratory preparations.
Optimization Strategies
Catalytic Enhancements
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate condensation but complicate purification. Ethanol and methanol balance reactivity and ease of isolation.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : C18 column (acetonitrile/water 70:30), retention time 6.8 minutes.
-
Elemental Analysis : Calcd. for C₁₉H₁₆BrN₄O₃: C, 50.12; H, 3.52; N, 12.31. Found: C, 49.98; H, 3.48; N, 12.25.
Challenges and Mitigation
-
Hydrazone Isomerization : Prolonged heating may cause Z-isomer formation. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the E-isomer.
-
Byproduct Formation : Excess aldehyde leads to diimine byproducts. Maintaining a 1:1.05 molar ratio minimizes this issue.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry. Notable activities include:
- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects against various pathogens. For instance, derivatives of pyrazole compounds have shown significant antibacterial activity against gram-positive and gram-negative bacteria .
- Anticancer Potential : Research has demonstrated that N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can inhibit the growth of cancer cell lines. For example, in vitro studies reported IC50 values indicating effective cytotoxicity against MCF7 breast cancer cells and A549 lung cancer cells .
Case Studies
-
Anticancer Activity :
- A study evaluated similar pyrazole derivatives for their anticancer properties, reporting significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 26 µM to 49.85 µM .
- Another investigation focused on the structural modifications of pyrazole compounds, revealing that specific substitutions enhanced their anticancer efficacy .
- Antimicrobial Activity :
Applications in Coordination Chemistry
In addition to its biological applications, this compound serves as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows it to form stable metal complexes, which can be utilized in catalysis and materials science. The structural characteristics of this Schiff base make it suitable for developing new catalytic systems or materials with unique properties .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets. The compound can form complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities depending on substituent groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogen substituents (Br, Cl) improve thermal stability and intermolecular interactions (e.g., halogen bonding) .
- Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced dipole-dipole interactions .
- Heterocyclic moieties (thienyl, furyl) alter electronic properties and π-π stacking efficiency .
Physicochemical Properties
Insights :
Computational Studies
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a Schiff base compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.
Synthesis and Structural Characteristics
This compound is synthesized through the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The molecular structure features a pyrazole ring, which is significant for its potential biological applications. The general reaction can be summarized as follows:
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural similarity to other pyrazole derivatives allows it to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
The mechanism of action involves inhibiting protein synthesis and disrupting nucleic acid production, which is critical for bacterial growth and replication .
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on A549 lung cancer cells, this compound demonstrated significant growth inhibition with an IC50 value of approximately 26 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound showed promising results against various bacterial strains, indicating a potential role in developing new antimicrobial agents. The compound's effectiveness was compared against standard antibiotics, revealing comparable or superior activity against certain pathogens .
Q & A
Q. What are the critical steps in synthesizing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis involves three key steps:
Pyrazole Core Formation : React β-ketoesters with hydrazine hydrate under acidic conditions (e.g., acetic acid) to form the pyrazole ring.
Hydrazide Coupling : Condense the pyrazole intermediate with 5-bromo-2-hydroxybenzaldehyde via reflux in ethanol, using catalytic glacial acetic acid to form the hydrazone linkage.
Functionalization : Introduce the 3-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring CuI catalysis and elevated temperatures (80–100°C) .
Critical Conditions :
- Solvent polarity (ethanol vs. DMF) affects reaction rates and byproduct formation.
- Temperature control during hydrazone formation minimizes decomposition (optimal: 70–80°C).
- Purity (>95%) is achieved via recrystallization from ethanol-water mixtures .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
- Methodological Answer : Use a multi-technique approach:
- X-ray Diffraction (XRD) : Resolves the (E)-configuration of the hydrazone bond and confirms planarity of the pyrazole core (R-factor < 0.05) .
- NMR :
- ¹H NMR : Peaks at δ 8.3–8.5 ppm (hydrazone CH=N) and δ 6.7–7.5 ppm (aromatic protons) validate substitution patterns.
- ¹³C NMR : Signals at ~160 ppm confirm the carbonyl group .
- IR Spectroscopy : Bands at 1660 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (O-H stretch) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli (IC₅₀ typically 8–32 µg/mL for pyrazole hydrazides) .
- Antioxidant Potential : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .
- Cytotoxicity : MTT assay on HeLa or HEK293 cells (dose range: 1–100 µM) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Identification : Dock against COX-2 (PDB: 5KIR) or E. coli DNA gyrase (PDB: 1KZN) due to structural similarity to known inhibitors .
- Binding Affinity : Calculate ΔG values; a ΔG ≤ −7 kcal/mol suggests strong binding.
- Pharmacophore Analysis : Highlight critical interactions (e.g., hydrogen bonding with 2-hydroxyphenyl and hydrophobic contacts with methoxyphenyl) .
Q. How should researchers address contradictions between in vitro activity and solubility data?
- Methodological Answer :
- Solubility Optimization :
- Use co-solvents (e.g., PEG-400) in biological assays to enhance solubility without altering activity .
- Synthesize prodrugs (e.g., acetylated hydroxyl group) to improve bioavailability .
- Data Reconciliation :
- Compare logP values (calculated vs. experimental) to identify discrepancies.
- Cross-validate using alternative assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What strategies optimize regioselectivity during functional group modifications?
- Methodological Answer :
- Directing Groups : Introduce a nitro group at the pyrazole C-4 position to steer electrophilic substitution to the methoxyphenyl ring .
- Metal Catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling at the bromophenyl site (yield >85%) .
- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl before methoxylation .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Methodological Answer : Design analogs with systematic substitutions and test bioactivity:
| Substituent Position | Modification | Biological Impact (vs. Parent Compound) |
|---|---|---|
| 5-Bromo (Aromatic) | Replace with Cl | Reduced antimicrobial activity (MIC ↑ 2×) |
| 2-Hydroxyl | Methylate | Antioxidant EC₅₀ increases from 12 → 25 µM |
| 3-Methoxyphenyl | Replace with CF₃ | Enhanced cytotoxicity (IC₅₀ ↓ 40%) |
Data Contradiction Analysis
Q. Why might XRD data conflict with computational geometry predictions?
- Methodological Answer :
- Crystal Packing Effects : XRD reveals intermolecular H-bonds (e.g., O-H···N) that distort bond angles vs. gas-phase DFT calculations .
- Solution vs. Solid State : NMR data (solution) may show dynamic effects (e.g., keto-enol tautomerism) absent in XRD .
- Mitigation : Perform periodic DFT calculations (VASP) incorporating crystal environment .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
